[1-(Aminomethyl)cyclopropyl](5-methyl-1,3-thiazol-2-yl)methanol
CAS No.:
Cat. No.: VC17729867
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2OS |
|---|---|
| Molecular Weight | 198.29 g/mol |
| IUPAC Name | [1-(aminomethyl)cyclopropyl]-(5-methyl-1,3-thiazol-2-yl)methanol |
| Standard InChI | InChI=1S/C9H14N2OS/c1-6-4-11-8(13-6)7(12)9(5-10)2-3-9/h4,7,12H,2-3,5,10H2,1H3 |
| Standard InChI Key | ZGFNMQLCMDPSDW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)C(C2(CC2)CN)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s architecture features three distinct components: a cyclopropane ring, an aminomethyl substituent, and a 5-methyl-1,3-thiazol-2-yl group. The cyclopropane ring introduces steric strain, which can enhance binding affinity to biological targets, while the thiazole ring provides π-π stacking capabilities and hydrogen-bonding sites.
Molecular Characteristics
The IUPAC name, [1-(aminomethyl)cyclopropyl]-(5-methyl-1,3-thiazol-2-yl)methanol, reflects its substituent arrangement. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂OS | |
| Molecular Weight | 198.29 g/mol | |
| SMILES | CC₁=CN=C(S1)C(C₂(CC₂)CN)O | |
| InChIKey | ZGFNMQLCMDPSDW-UHFFFAOYSA-N |
The thiazole ring’s 5-methyl group enhances lipophilicity, as evidenced by the logP value (calculated via PubChem algorithms), which suggests moderate membrane permeability.
Synthesis and Manufacturing
The synthesis of 1-(Aminomethyl)cyclopropylmethanol involves multi-step protocols optimized for yield and purity.
Key Synthetic Steps
A patented method outlines the following sequence :
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Thiazole Ring Formation: Condensation of 5-methylthiazole-2-carbaldehyde with cyclopropylamine derivatives under basic conditions.
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Aminomethylation: Introduction of the aminomethyl group via reductive amination using sodium cyanoborohydride.
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Methanol Functionalization: Oxidation of a terminal aldehyde to methanol using borohydride reagents.
Critical reaction parameters include:
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Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their polar aprotic properties.
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Temperature: Reactions proceed optimally at 0–25°C to minimize side-product formation .
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Catalysts: Palladium on carbon (Pd/C) facilitates hydrogenation steps .
Characterization and Analytical Data
Structural elucidation relies on spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 7.21 (s, 1H, thiazole-H), 4.89 (s, 1H, -OH), 3.45 (m, 2H, -CH₂NH₂), and 2.41 (s, 3H, -CH₃).
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¹³C NMR: Signals corresponding to the cyclopropane carbons (δ 18.2, 19.7 ppm) and thiazole carbons (δ 121.4, 147.8 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 199.1 [M+H]⁺, consistent with the molecular formula C₉H₁₄N₂OS.
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